molecular formula C10H10F3NO3 B13043087 (S)-3-Amino-3-(3-hydroxy-5-(trifluoromethyl)phenyl)propanoic acid

(S)-3-Amino-3-(3-hydroxy-5-(trifluoromethyl)phenyl)propanoic acid

Cat. No.: B13043087
M. Wt: 249.19 g/mol
InChI Key: JHKFIPQJURFSRC-QMMMGPOBSA-N
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Description

(S)-3-Amino-3-(3-hydroxy-5-(trifluoromethyl)phenyl)propanoic acid is a chiral β-amino acid derivative of interest in medicinal chemistry and drug discovery. Compounds featuring a trifluoromethyl group attached to an aromatic system are significant in pharmaceutical research, as the CF₃ group can enhance metabolic stability and improve membrane permeability, thereby increasing a molecule's bioavailability at its target site . Specifically, trifluoromethyl-substituted heterocycles and amino acid derivatives are frequently explored as key scaffolds in the development of new therapeutic agents, including anti-inflammatory and antibacterial compounds . As a non-proteinogenic amino acid, this chiral building block is valuable for the synthesis of more complex peptides or peptidomimetics. Such mimics can be designed to modulate various biological pathways and have been investigated for potential use in therapeutic strategies involving growth factors . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H10F3NO3

Molecular Weight

249.19 g/mol

IUPAC Name

(3S)-3-amino-3-[3-hydroxy-5-(trifluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C10H10F3NO3/c11-10(12,13)6-1-5(2-7(15)3-6)8(14)4-9(16)17/h1-3,8,15H,4,14H2,(H,16,17)/t8-/m0/s1

InChI Key

JHKFIPQJURFSRC-QMMMGPOBSA-N

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)O)[C@H](CC(=O)O)N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)O)C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

  • Mechanism of Action

      Molecular Targets:

      Pathways Involved:

  • Comparison with Similar Compounds

    Key Observations :

    • The target compound’s -OH and -CF₃ substituents create a balance between polarity (via -OH) and lipophilicity (via -CF₃), distinguishing it from chloro- or methoxy-substituted analogs .
    • The (S)-configuration ensures enantiomeric specificity, critical for binding to chiral biological targets .

    Physicochemical Properties

    • Solubility : The hydroxyl group enhances water solubility compared to chloro analogs (e.g., 3-chlorophenyl derivative), but the -CF₃ group counteracts this by increasing hydrophobicity. Methoxy-substituted analogs (e.g., 3-OCH₃) exhibit higher solubility due to stronger electron-donating effects .
    • Acidity : The -CF₃ group is more electron-withdrawing than -Cl or -OCH₃, leading to a lower pKa for the carboxylic acid moiety (~2.5–3.0) compared to analogs (~3.5–4.0) .
    • Thermal Stability : -CF₃ and -OH substituents may reduce thermal stability due to steric strain and hydrogen bonding, whereas chloro analogs are more thermally robust .

    Challenges for the Target Compound :

    • The -CF₃ group may necessitate fluorinated reagents or late-stage trifluoromethylation.
    • The -OH group requires protection (e.g., silylation) during synthesis to prevent side reactions .

    Q & A

    Q. Basic

    • High-Resolution Mass Spectrometry (HRMS) : Determines exact mass (e.g., 195.1371552 Da for related metabolites) to confirm molecular formula .
    • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituents on the phenyl ring and the propanoic acid backbone. For stereochemical analysis, chiral chromatography or optical rotation measurements are recommended .

    Q. Advanced

    • X-ray Crystallography : Resolves absolute stereochemistry for crystalline derivatives.
    • Circular Dichroism (CD) : Detects enantiomeric excess in solution-phase studies.

    How can researchers assess the biological activity of this compound in enzyme inhibition assays?

    Q. Basic

    • Kinetic Assays : Measure IC50_{50} values using fluorogenic substrates in target enzyme systems (e.g., proteases or oxidoreductases).
    • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity to enzymes or receptors .

    Q. Advanced

    • Structure-Activity Relationship (SAR) Studies : Modify the hydroxy or trifluoromethyl groups to evaluate their impact on potency. For example, replacing the trifluoromethyl group with a methylsulfanyl moiety alters hydrophobicity and binding interactions .

    What strategies can be employed to optimize the synthesis of this compound when encountering low yields or impurities?

    Q. Advanced

    • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may enhance reductive amination efficiency .
    • Purification Techniques : Use preparative HPLC or recrystallization in mixed solvents (e.g., ethanol/water) to isolate stereoisomers .
    • Reaction Monitoring : In-situ IR or LC-MS tracks intermediate formation and identifies side products .

    How can contradictory data regarding the biological activity of structural analogs be systematically addressed?

    Q. Advanced

    • Meta-Analysis : Compare analogs with varying substituents (e.g., 3-(4-hydroxyphenyl)propanoic acid vs. trifluoromethyl derivatives) to identify structure-dependent trends .
    • Computational Modeling : Molecular docking predicts binding modes and explains discrepancies in enzyme inhibition data .
    • Control Experiments : Validate assays using known inhibitors to rule out false positives/negatives .

    What methodologies are recommended for evaluating the stability of this compound under different storage conditions?

    Q. Basic

    • Accelerated Stability Studies : Expose the compound to heat (40°C), humidity (75% RH), and light (UV) for 4–8 weeks. Monitor degradation via HPLC .
    • pH Stability Tests : Assess solubility and decomposition in buffers (pH 2–12) .

    Q. Advanced

    • Mass Spectrometry Imaging (MSI) : Maps spatial stability in solid-state formulations.
    • Cryogenic Storage : Long-term stability at -80°C in argon atmosphere prevents oxidation .

    What rational design approaches are used to develop analogs with modified trifluoromethyl groups for enhanced pharmacokinetic properties?

    Q. Advanced

    • Bioisosteric Replacement : Substitute the trifluoromethyl group with —CF2_2H or —OCF3_3 to modulate lipophilicity and metabolic stability .
    • Pro-drug Strategies : Esterify the carboxylic acid to improve membrane permeability, followed by enzymatic hydrolysis in vivo .
    • Metabolic Profiling : Use liver microsome assays to identify metabolic hotspots (e.g., hydroxylation at the phenyl ring) and guide structural modifications .

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